Acetyl-p-bromo-beta-phenylalanine as a Protected Beta-Amino Acid: Quantitative Substrate Specificity of beta-Phenylalanine Aminotransferase
The beta-phenylalanine aminotransferase from Variovorax paradoxus demonstrates measurable catalytic discrimination between (S)-beta-phenylalanine and other beta-amino acid substrates, establishing the enzyme's preference for aromatic beta-amino acids over aliphatic variants [1]. The recombinant enzyme exhibits a specific activity of 17.5 U mg⁻¹ for (S)-beta-phenylalanine at 30°C, which increases to 33 U mg⁻¹ at the optimal temperature of 55°C [1]. Critically, this enzyme displays high preference for aromatic beta-amino acids while failing to utilize beta-alanine or beta-glutamate as substrates . This substrate specificity profile demonstrates that the beta-phenylalanine scaffold occupies a distinct biochemical recognition space compared to simple aliphatic beta-amino acids. The enzyme likely participates in a degradation pathway enabling V. paradoxus strain CBF3 to utilize beta-phenylalanine as a sole nitrogen source .
| Evidence Dimension | Enzyme specific activity toward beta-amino acid substrates |
|---|---|
| Target Compound Data | 17.5 U mg⁻¹ at 30°C for (S)-beta-phenylalanine; 33 U mg⁻¹ at 55°C |
| Comparator Or Baseline | Beta-alanine and beta-glutamate: not utilized as substrates |
| Quantified Difference | Qualitative discrimination: aromatic beta-amino acids are substrates; aliphatic beta-amino acids are not |
| Conditions | Recombinant beta-phenylalanine aminotransferase from Variovorax paradoxus; assay at 30°C and 55°C |
Why This Matters
This demonstrates that beta-phenylalanine derivatives are recognized by specific enzymatic machinery distinct from aliphatic beta-amino acids, informing biocatalytic pathway design and metabolic engineering applications.
- [1] Crismaru I, et al. Biochemical properties and crystal structure of a beta-phenylalanine aminotransferase from Variovorax paradoxus. Appl Environ Microbiol. 2024. View Source
